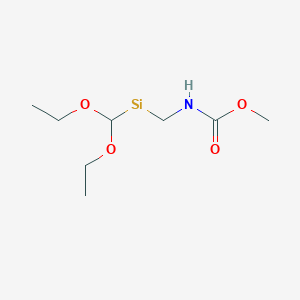![molecular formula C11H15N3O3S B14570197 N-(2-Hydroxyethyl)-N-methyl-N'-[(4-nitrophenyl)methyl]thiourea CAS No. 61290-81-1](/img/structure/B14570197.png)
N-(2-Hydroxyethyl)-N-methyl-N'-[(4-nitrophenyl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N-methyl-N’-[(4-nitrophenyl)methyl]thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyethyl group, a methyl group, and a nitrophenyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-[(4-nitrophenyl)methyl]thiourea typically involves the reaction of N-(4-nitrophenyl)methylamine with N-methyl-N-(2-hydroxyethyl)thiourea. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to meet industrial standards. The use of automated reactors and advanced analytical techniques ensures the efficient and consistent production of N-(2-Hydroxyethyl)-N-methyl-N’-[(4-nitrophenyl)methyl]thiourea.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-methyl-N’-[(4-nitrophenyl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioureas depending on the reagents used.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-methyl-N’-[(4-nitrophenyl)methyl]thiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-[(4-nitrophenyl)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The hydroxyethyl and nitrophenyl groups play crucial roles in binding to the target sites and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(2-methoxybenzyl)thiourea
- N-(2-Hydroxyethyl)-N-methyl-4-nitroaniline
Uniqueness
N-(2-Hydroxyethyl)-N-methyl-N’-[(4-nitrophenyl)methyl]thiourea is unique due to the presence of both hydroxyethyl and nitrophenyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
61290-81-1 |
|---|---|
Molecular Formula |
C11H15N3O3S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-1-methyl-3-[(4-nitrophenyl)methyl]thiourea |
InChI |
InChI=1S/C11H15N3O3S/c1-13(6-7-15)11(18)12-8-9-2-4-10(5-3-9)14(16)17/h2-5,15H,6-8H2,1H3,(H,12,18) |
InChI Key |
HEIBHOWERSNRBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=S)NCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


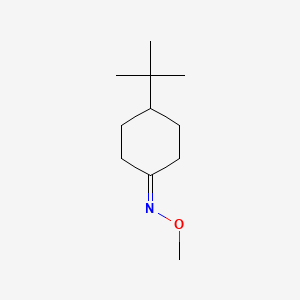

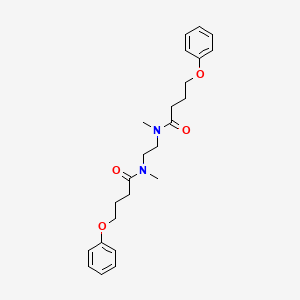
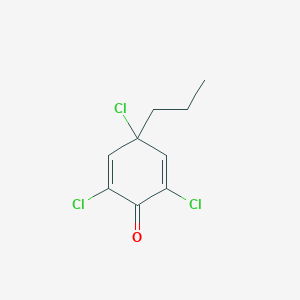

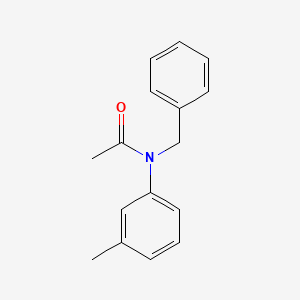
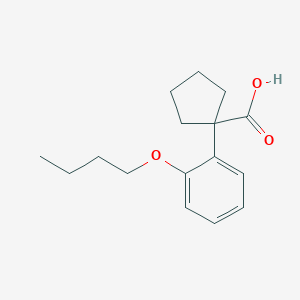
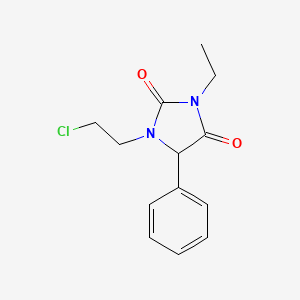
![2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14570159.png)

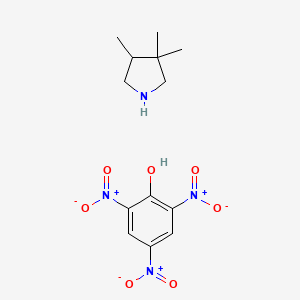
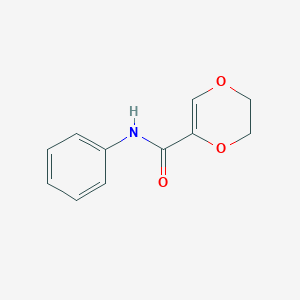
![2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14570178.png)
